3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a compound that has been studied for its potential applications in various fields of research and industry. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C18H21FN2O2 and a molecular weight of 316.376. It contains a piperidine moiety, which is a six-membered ring with one nitrogen atom and five carbon atoms .Wissenschaftliche Forschungsanwendungen
Potential in Serotonin Receptor Agonism
Research into substituted furo[3,2-b]pyridines, including compounds structurally similar to 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, has revealed their potential as bioisosteres of 5-HT(1F) receptor agonists. These compounds show promise in the treatment of acute migraines due to their potent and selective agonism at the 5-HT(1F) receptor, offering a novel approach to migraine therapy with improved selectivity compared to indole analogues (Mathes et al., 2004).
Role in Tyrosine Kinase Inhibition
The structural and functional analogs of this compound have been studied in the context of antineoplastic tyrosine kinase inhibitors, such as Flumatinib, in the treatment of chronic myelogenous leukemia. These compounds undergo significant metabolism in humans, involving processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the complex pharmacokinetics that could influence therapeutic efficacy (Gong et al., 2010).
Imaging Applications in Alzheimer's Disease
Compounds with a similar chemical framework, functioning as selective serotonin 1A (5-HT(1A)) molecular imaging probes, have been utilized in positron emission tomography (PET) studies. These studies have quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, offering insights into the pathophysiology of the disease and potential avenues for therapeutic intervention (Kepe et al., 2006).
Insights into Pharmacokinetics and Hydrolysis
Research on novel anaplastic lymphoma kinase inhibitors with similarities to this compound has provided valuable information on the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies underscore the importance of understanding metabolic pathways, including hydrolysis, to optimize therapeutic efficacy and minimize adverse effects (Teffera et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves oxidative addition and transmetalation .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also produce a range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-16-4-1-3-15(11-16)18(22)20-12-14-6-8-21(9-7-14)13-17-5-2-10-23-17/h1-5,10-11,14H,6-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNOBQZCOAXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.